molecular formula C17H17N3O2 B11190677 N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11190677
M. Wt: 295.34 g/mol
InChI Key: JRDVDPZFQCFDCR-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the use of cyanoacetamides, which are treated with substituted aryl or heteryl amines to yield the desired compound .

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(I) catalysts, iodine, and flavin . For example, a CuI-catalyzed aerobic oxidative synthesis can be used to form imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones . The major products formed from these reactions are typically substituted imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation, pain, and fever.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be compared to other imidazo[1,2-a]pyridine derivatives, such as zolpidem, alpidem, and olprinone . These compounds share a similar core structure but differ in their pharmacological activities and applications. For example, zolpidem is used as a sedative, while alpidem is an anxiolytic . The unique substitution pattern of this compound contributes to its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-12-7-8-20-11-15(19-16(20)9-12)17(21)18-10-13-3-5-14(22-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,18,21)

InChI Key

JRDVDPZFQCFDCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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